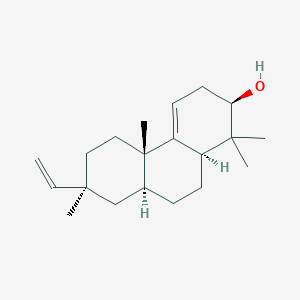
Euphebracteolatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Euphebracteolatin B is a bioactive diterpenoid compound isolated from the roots of Euphorbia ebracteolata Hayata, a perennial plant belonging to the Euphorbiaceae family. This plant is widely distributed in Korea, Japan, and China. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-inflammatory and cytotoxic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Euphebracteolatin B involves the extraction of diterpenoids from the roots of Euphorbia ebracteolata Hayata. The extraction process typically employs solvents such as dichloromethane, followed by column chromatography to isolate the compound. High-speed countercurrent chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC) are often used to achieve high purity .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from plant material.
Análisis De Reacciones Químicas
Types of Reactions
Euphebracteolatin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Euphebracteolatin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Industry: Potential use in the development of anti-inflammatory and anticancer drugs.
Mecanismo De Acción
Euphebracteolatin B exerts its effects through several molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in inflammation and immune responses . By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines and nitric oxide. Additionally, it inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK) and c-Jun NH2 terminal kinase (JNK), further contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Euphebracteolatin B is structurally and functionally similar to other diterpenoids isolated from Euphorbia ebracteolata Hayata, such as:
Ebracteolata D: Another ent-abietane diterpenoid with cytotoxic properties.
Ebractenoid F: A potent anti-inflammatory compound that also inhibits NF-κB activation.
Jolkinolide B: Known for its broad inhibitory effects against tumor cell proliferation.
Despite these similarities, this compound is unique in its specific molecular targets and pathways, making it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H32O |
|---|---|
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
(2R,4bS,7S,8aS,10aS)-7-ethenyl-1,1,4b,7-tetramethyl-3,5,6,8,8a,9,10,10a-octahydro-2H-phenanthren-2-ol |
InChI |
InChI=1S/C20H32O/c1-6-19(4)11-12-20(5)14(13-19)7-8-15-16(20)9-10-17(21)18(15,2)3/h6,9,14-15,17,21H,1,7-8,10-13H2,2-5H3/t14-,15-,17+,19-,20-/m0/s1 |
Clave InChI |
DDMHIOKPMUMJDG-QHOFPYNOSA-N |
SMILES isomérico |
C[C@@]1(CC[C@]2([C@H](C1)CC[C@H]3C2=CC[C@H](C3(C)C)O)C)C=C |
SMILES canónico |
CC1(C2CCC3CC(CCC3(C2=CCC1O)C)(C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


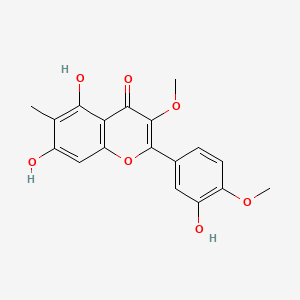

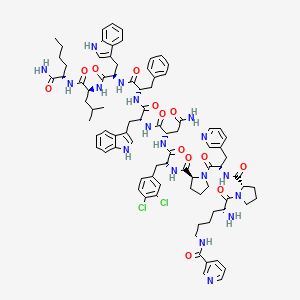
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390262.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
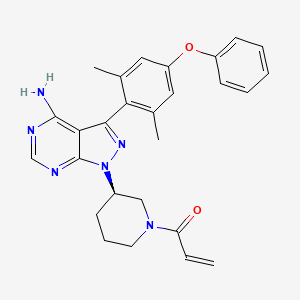
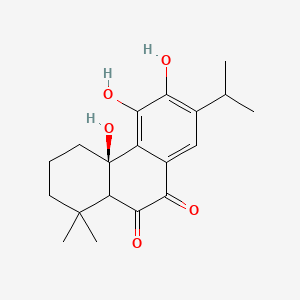
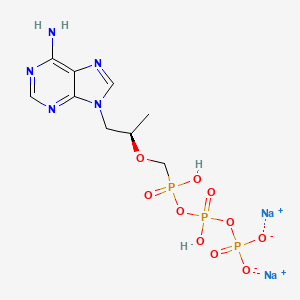
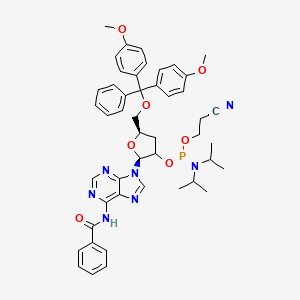


![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

